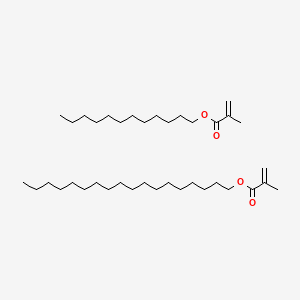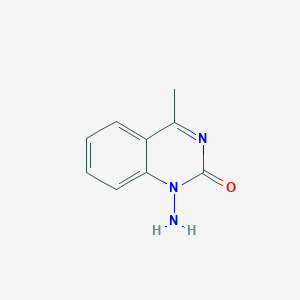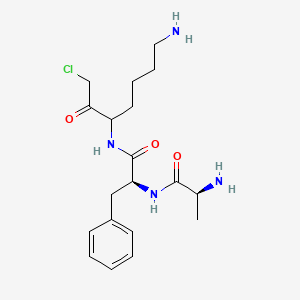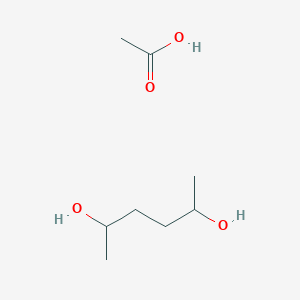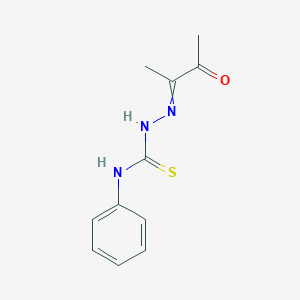
Hydrazinecarbothioamide, 2-(1-methyl-2-oxopropylidene)-N-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrazinecarbothioamide, 2-(1-methyl-2-oxopropylidene)-N-phenyl- is a chemical compound with the molecular formula C10H12N4OS It is known for its unique structure, which includes a hydrazinecarbothioamide group and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarbothioamide, 2-(1-methyl-2-oxopropylidene)-N-phenyl- typically involves the reaction of hydrazinecarbothioamide with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst under controlled temperature and pH conditions to ensure high yield and purity. For instance, the reaction of hydrazinecarbothioamide with 1-methyl-2-oxopropylidene can be catalyzed by an acid or base, depending on the desired reaction pathway .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production often employs advanced techniques like high-pressure reactors and automated control systems to optimize reaction conditions and ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Hydrazinecarbothioamide, 2-(1-methyl-2-oxopropylidene)-N-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives or other reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids or bases for catalyzing substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted hydrazinecarbothioamide compounds .
Wissenschaftliche Forschungsanwendungen
Hydrazinecarbothioamide, 2-(1-methyl-2-oxopropylidene)-N-phenyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of Hydrazinecarbothioamide, 2-(1-methyl-2-oxopropylidene)-N-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Hydrazinecarbothioamide, N-methyl-2-(1-methyl-2-oxopropylidene)-
- Hydrazinecarbothioamide, 2-(1-methyl-2-oxopropylidene)-N-methyl-
- Hydrazinecarbothioamide, 2-(1-methyl-2-oxopropylidene)-N-ethyl-
Uniqueness
Hydrazinecarbothioamide, 2-(1-methyl-2-oxopropylidene)-N-phenyl- is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
53534-12-6 |
|---|---|
Molekularformel |
C11H13N3OS |
Molekulargewicht |
235.31 g/mol |
IUPAC-Name |
1-(3-oxobutan-2-ylideneamino)-3-phenylthiourea |
InChI |
InChI=1S/C11H13N3OS/c1-8(9(2)15)13-14-11(16)12-10-6-4-3-5-7-10/h3-7H,1-2H3,(H2,12,14,16) |
InChI-Schlüssel |
TUTIBJGQNVHQTG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NNC(=S)NC1=CC=CC=C1)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-{1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine](/img/structure/B14644086.png)
![Benzene, 1,1'-[(4-nitrophenyl)methylene]bis[2,4,6-trimethoxy-](/img/structure/B14644092.png)
![1a,7a-Diphenyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione](/img/structure/B14644094.png)



![8-[4,4-Bis(4-fluorophenyl)butyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14644109.png)
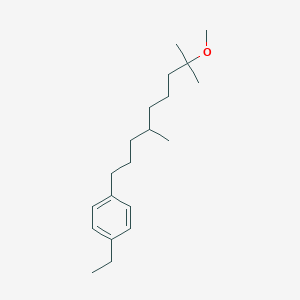
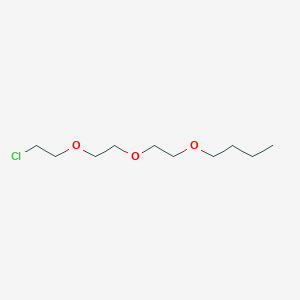
![1-[3-(Ethoxycarbonyl)cyclohepta[b]pyrrol-2-yl]pyridin-1-ium chloride](/img/structure/B14644131.png)
